Cas no 1780644-64-5 (3-cyclohexyl-2-hydroxy-2-methylpropanoic acid)

3-Cyclohexyl-2-hydroxy-2-methylpropanoic acid is a chiral hydroxy acid featuring a cyclohexyl substituent, which imparts steric and electronic effects useful in synthetic and pharmaceutical applications. Its structure, combining a carboxyl group with a tertiary hydroxyl moiety, makes it a versatile intermediate for asymmetric synthesis, particularly in the preparation of bioactive compounds. The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability in drug design. This compound’s stability under standard conditions and compatibility with common organic reactions further underscore its utility in fine chemical synthesis. Its stereochemistry also allows for selective derivatization, enabling precise control in the development of enantiomerically pure products.
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid structure
1780644-64-5 structure
Product name:3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
CAS No:1780644-64-5
MF:C10H18O3
Molecular Weight:186.248123645782
CID:5896326
PubChem ID:84719014

3-cyclohexyl-2-hydroxy-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
    • 1780644-64-5
    • EN300-1998908
    • インチ: 1S/C10H18O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h8,13H,2-7H2,1H3,(H,11,12)
    • InChIKey: QJEFEWGLSOSGAB-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)(C)CC1CCCCC1

計算された属性

  • 精确分子量: 186.125594432g/mol
  • 同位素质量: 186.125594432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 57.5Ų

3-cyclohexyl-2-hydroxy-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1998908-2.5g
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
1780644-64-5
2.5g
$1370.0 2023-09-16
Enamine
EN300-1998908-10.0g
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
1780644-64-5
10g
$5405.0 2023-06-01
Enamine
EN300-1998908-5.0g
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
1780644-64-5
5g
$3645.0 2023-06-01
Enamine
EN300-1998908-0.5g
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
1780644-64-5
0.5g
$671.0 2023-09-16
Enamine
EN300-1998908-5g
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
1780644-64-5
5g
$2028.0 2023-09-16
Enamine
EN300-1998908-0.05g
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
1780644-64-5
0.05g
$587.0 2023-09-16
Enamine
EN300-1998908-1.0g
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
1780644-64-5
1g
$1256.0 2023-06-01
Enamine
EN300-1998908-0.25g
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
1780644-64-5
0.25g
$642.0 2023-09-16
Enamine
EN300-1998908-10g
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
1780644-64-5
10g
$3007.0 2023-09-16
Enamine
EN300-1998908-1g
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
1780644-64-5
1g
$699.0 2023-09-16

3-cyclohexyl-2-hydroxy-2-methylpropanoic acid 関連文献

3-cyclohexyl-2-hydroxy-2-methylpropanoic acidに関する追加情報

Introduction to 3-cyclohexyl-2-hydroxy-2-methylpropanoic acid (CAS No. 1780644-64-5)

3-cyclohexyl-2-hydroxy-2-methylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1780644-64-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemical research. This molecule, characterized by its cyclohexyl substituent and hydroxymethyl functionality, exhibits a unique structural framework that makes it a valuable candidate for various synthetic applications and potential therapeutic uses. The presence of both hydroxyl and carboxylic acid groups in its structure suggests versatile reactivity, enabling its incorporation into more complex molecular architectures.

The structure of 3-cyclohexyl-2-hydroxy-2-methylpropanoic acid is notable for its ability to participate in multiple types of chemical reactions, including esterification, oxidation, and reduction processes. These reactions are fundamental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the molecule in catalytic processes. This feature is particularly relevant in the development of chiral compounds, where stereochemical control is crucial for achieving enantiopure products.

In recent years, there has been growing interest in the use of cyclohexyl-substituted compounds in drug discovery due to their potential to enhance bioavailability and metabolic stability. The hydroxymethyl group in 3-cyclohexyl-2-hydroxy-2-methylpropanoic acid can serve as a precursor for the synthesis of more complex molecules, including glycosides and other carbohydrate derivatives. These derivatives are widely used in medicinal chemistry for their biological activities, such as anti-inflammatory and antimicrobial properties.

One of the most compelling aspects of 3-cyclohexyl-2-hydroxy-2-methylpropanoic acid is its potential application in the synthesis of bioactive molecules. Researchers have explored its utility in creating novel scaffolds for drug candidates. For instance, the compound has been investigated as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) due to its ability to form stable hydrogen bonds with biological targets. This interaction can modulate enzyme activity and receptor binding, leading to therapeutic effects.

The pharmaceutical industry has shown particular interest in compounds with cyclohexyl substituents due to their favorable pharmacokinetic profiles. Studies have demonstrated that cyclohexyl groups can improve solubility and reduce toxicity, making them ideal for oral and parenteral administration. Additionally, the hydroxymethyl group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological applications.

Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes for producing valuable intermediates like 3-cyclohexyl-2-hydroxy-2-methylpropanoic acid. Researchers are increasingly focusing on catalytic processes that minimize waste and energy consumption. For example, enzymatic resolutions and asymmetric hydrogenations have been employed to achieve high yields of enantiomerically pure forms of this compound. These methods align with the broader goals of reducing environmental impact while maintaining high chemical efficiency.

The biological activity of 3-cyclohexyl-2-hydroxy-2-methylpropanoic acid has been explored through both computational modeling and experimental studies. Molecular docking simulations have revealed that this compound can interact with various protein targets, including enzymes involved in metabolic pathways and receptors associated with neurological disorders. These interactions suggest potential therapeutic applications in areas such as diabetes management and neurodegenerative diseases.

In conclusion, 3-cyclohexyl-2-hydroxy-2-methylpropanoic acid (CAS No. 1780644-64-5) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features enable participation in multiple synthetic pathways, making it a versatile intermediate for creating bioactive molecules. As research continues to uncover new methodologies for its production and utilization, this compound is poised to play an increasingly important role in the advancement of medicinal chemistry.

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